Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 6-ethyl-1,3-dimethyl-7-phenyl-
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Overview
Description
6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions may vary depending on the specific reaction, but they generally involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,2-g]purine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Ethyl-1,3-dimethylxanthine: A similar compound with a different substitution pattern.
1,3,3-Trimethylindolino-6′-nitrobenzopyrylospiran: Another heterocyclic compound with distinct structural features.
Uniqueness
6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE is unique due to its specific substitution pattern and the presence of the oxazolo[3,2-g]purine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H16N4O3 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
8-ethyl-2,4-dimethyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C17H16N4O3/c1-4-11-13(10-8-6-5-7-9-10)24-16-18-14-12(21(11)16)15(22)20(3)17(23)19(14)2/h5-9H,4H2,1-3H3 |
InChI Key |
QQFPHCSLXCSEOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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